![molecular formula C25H19N3O3S2 B2989565 (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide CAS No. 708291-72-9](/img/structure/B2989565.png)
(E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide
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Description
(E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H19N3O3S2 and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A significant research focus has been on the synthesis and biological evaluation of compounds with structural similarities or related functional groups to (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide. For instance, novel diastereoselective benzothiazole β-lactam conjugates were synthesized, showcasing moderate antimicrobial activities against a broad spectrum of bacterial strains and indicating potential as medicinal compounds (Alborz et al., 2018).
Functional Polymers and Molecular Probes
Research has also extended into the development of functional polymers through thiol-ene coupling, utilizing related protected thiols. This process enables the grafting of various side groups onto polymers, demonstrating the versatility of compounds with similar structures in materials science (David & Kornfield, 2008). Another example includes the use of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, offering insights into therapeutic potentials against various cancers (Shukla et al., 2012).
Application in Security Ink and Photodynamic Therapy
The exploration of multi-stimuli responsive molecules for applications such as security ink without the need for a covering agent indicates the application of structurally related compounds in the field of security and information protection (Lu & Xia, 2016). Furthermore, the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yields for photodynamic therapy showcases the potential of related compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis and evaluation of derivatives for antimicrobial and antitumor activities. For example, novel synthesis approaches leading to polyfunctionally substituted heterocyclic compounds derived from related cyano-acetamide structures have shown significant antiproliferative activity against various cancer cell lines, underscoring their therapeutic potential (Shams et al., 2010).
properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-30-22-13-17(9-10-21(22)31-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)23-8-5-11-32-23/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJDHZJMOOFLZ-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide |
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